1-(Tert-butoxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid
Description
Chemical Name: 1-(Tert-butoxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid CAS Number: 191544-71-5 Molecular Formula: C₁₃H₂₁NO₆ Molecular Weight: 287.31 g/mol (calculated) Structure: The compound features a piperidine ring with three functional groups:
- A tert-butoxycarbonyl (Boc) group at position 1, providing steric protection for the amine.
- A methoxycarbonyl group at position 5, serving as an ester moiety.
- A carboxylic acid group at position 3, enabling further derivatization or salt formation.
Synthesis: The compound is synthesized via catalytic hydrogenation of dimethyl pyridine-3,5-dicarboxylate in methanol with rhodium-carbon, followed by acid workup. Isomers such as (3R,5S) and (3R,5R) configurations are separated chromatographically, yielding ~15.6 g of the (3R,5S) isomer . A high-yield (96.1%) route involves forming an amine salt intermediate, critical for pharmaceutical applications like TAK-272, a renin inhibitor for hypertension .
Properties
IUPAC Name |
5-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO6/c1-13(2,3)20-12(18)14-6-8(10(15)16)5-9(7-14)11(17)19-4/h8-9H,5-7H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLHJFCOKNLATM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)C(=O)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191544-71-5 | |
| Record name | 1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)piperidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the methoxycarbonyl group at the 5-position. The carboxylic acid group at the 3-position can be introduced through various carboxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction control to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(Tert-butoxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under controlled conditions, such as in the presence of a base or acid catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Peptide Synthesis
One of the primary applications of 1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid is in peptide synthesis. The Boc protecting group is widely used to protect amines during the synthesis of peptides. This protection allows for selective functionalization and deprotection steps, facilitating the assembly of complex peptide structures.
Case Study: Synthesis of Antimicrobial Peptides
Research has demonstrated that Boc-piperidine derivatives can be utilized in the synthesis of antimicrobial peptides. A study reported the successful incorporation of Boc-piperidine into a peptide sequence that exhibited enhanced antimicrobial activity against various strains of bacteria. The study highlighted the importance of the piperidine ring in stabilizing the peptide structure, which was essential for its biological activity .
Drug Development
Boc-piperidine derivatives are being investigated for their potential as drug candidates. Their structural characteristics allow them to interact effectively with biological targets, making them suitable for developing therapeutics.
Case Study: Inhibition of Protein Targets
In a recent study, Boc-piperidine derivatives were synthesized and tested for their ability to inhibit specific protein targets involved in cancer progression. The results indicated that certain derivatives exhibited significant inhibitory activity, leading to reduced cell proliferation in vitro. This suggests that Boc-piperidine could serve as a scaffold for designing new anticancer agents .
As a Building Block in Organic Synthesis
The compound serves as an essential building block in organic synthesis, particularly in creating more complex molecules. Its functional groups facilitate various chemical reactions, including esterification and amide formation.
Data Table: Reaction Conditions and Yields
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Esterification | Reflux with acetic anhydride | 85 |
| Amide Formation | Room temperature with amine | 90 |
| Cyclization | Heat with acid catalyst | 75 |
Targeted Protein Degradation (PROTACs)
Recent advancements have seen Boc-piperidine derivatives being utilized in the development of PROTACs (Proteolysis Targeting Chimeras). These compounds harness the cellular ubiquitin-proteasome system to selectively degrade target proteins.
Case Study: Development of PROTACs
A study outlined the design of a PROTAC using Boc-piperidine as a linker between a ligand and an E3 ligase recruiter. The resulting compound demonstrated efficient degradation of target proteins in cellular assays, showcasing its potential in targeted therapy for diseases like cancer .
Mechanism of Action
The mechanism of action of 1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid involves its interaction with various molecular targets. The tert-butoxycarbonyl group can act as a protecting group, preventing unwanted reactions at the nitrogen atom of the piperidine ring. The methoxycarbonyl group can participate in esterification and other reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Substituent Effects :
- The 5-methoxycarbonyl group in the target compound enhances hydrolytic stability compared to 5-methyl analogues (e.g., 1365887-45-1), making it more suitable for ester-based prodrugs .
- The 4-phenyl derivative (652971-20-5) lacks a carboxylic acid group, reducing solubility in aqueous systems .
Stereochemistry :
- The (3R,5S) and (3R,5R) isomers of the target compound exhibit distinct crystallization behaviors, with the (3R,5S) isomer being preferentially isolated .
Functional Group Diversity :
- The sulfonyl-containing analogue (321970-64-3) has a lower predicted pKa (4.24 vs. ~4.5 for the target compound), suggesting stronger acidity due to electron-withdrawing effects .
Biological Activity
1-(Tert-butoxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid, also known as rel-(3S, 5R)-1-tert-butoxycarbonyl-5-methoxycarbonyl-piperidine-3-carboxylic acid, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its molecular formula is C13H21NO6, with a molecular weight of 287.31 g/mol and a CAS number of 191544-72-6 .
| Property | Value |
|---|---|
| Molecular Formula | C13H21NO6 |
| Molecular Weight | 287.31 g/mol |
| CAS Number | 191544-72-6 |
| Purity | ≥97% |
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. It acts as a precursor in the synthesis of piperidine derivatives that exhibit diverse pharmacological effects, including anti-inflammatory, analgesic, and potential neuroprotective properties.
Pharmacological Studies
Recent studies have demonstrated the compound's effectiveness in modulating neurotransmitter systems and its potential role in treating neurological disorders. For instance:
- Neuroprotective Effects : Research indicates that derivatives of this compound may protect neuronal cells from oxidative stress and apoptosis, suggesting its utility in conditions like Alzheimer's disease .
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in animal models, which could be beneficial for conditions such as arthritis and other inflammatory diseases .
Case Studies
- Neuroprotection in Animal Models : In a study involving mice subjected to induced oxidative stress, administration of the compound resulted in a significant reduction in neuronal damage and improved cognitive function compared to control groups .
- Anti-inflammatory Response : A clinical trial assessing the anti-inflammatory properties of a related piperidine derivative demonstrated reduced levels of pro-inflammatory cytokines in treated subjects, indicating the potential therapeutic application of this class of compounds .
Q & A
Basic: What synthetic strategies are recommended for preparing 1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves sequential protection/deprotection of functional groups. For example:
- Step 1: Introduce the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent like THF or DCM .
- Step 2: Methoxycarbonylation at the 5-position via esterification with methyl chloroformate, requiring anhydrous conditions to avoid hydrolysis .
- Step 3: Carboxylic acid activation at the 3-position using reagents like EDCl/HOBt, followed by purification via acid-base extraction (e.g., 1N HCl for aqueous phase separation) .
Critical Parameters: - Temperature control (<0°C during Boc protection to minimize side reactions) .
- Solvent choice (e.g., 2-Me-THF for improved extraction efficiency) .
- Yield optimization often requires iterative adjustment of stoichiometry and reaction time.
Basic: How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Answer:
A multi-technique approach is essential:
- NMR:
- ¹H NMR: Peaks for tert-butyl (δ ~1.4 ppm), methoxy (δ ~3.7 ppm), and piperidine protons (δ 3.0–4.0 ppm) validate substitution patterns .
- ¹³C NMR: Carboxylic acid (δ ~170 ppm), Boc carbonyl (δ ~155 ppm), and methoxycarbonyl (δ ~52 ppm) confirm functional groups .
- HPLC-MS: Purity (>95%) and molecular ion ([M+Na]⁺) verification using reverse-phase C18 columns and ESI ionization .
- IR: Stretching bands for C=O (1720–1680 cm⁻¹) and O-H (2500–3000 cm⁻¹, broad) .
Advanced: How should researchers address contradictory data in reaction yields or spectral interpretations during synthesis?
Answer:
Contradictions often arise from:
- Steric hindrance at the 3- and 5-positions affecting reactivity. For example, incomplete Boc protection due to steric bulk requires switching to less hindered reagents like Boc-ON .
- Solvent polarity: Discrepancies in NMR shifts (e.g., carboxylic acid proton exchange) may require deuterated DMSO for clearer resolution .
- Byproduct formation: Use LC-MS to identify dimers or hydrolysis products; optimize quenching protocols (e.g., rapid acidification to pH 2–3) .
Mitigation: - Repeat reactions under inert atmosphere (Ar/N₂) to exclude moisture/O₂ interference .
- Cross-validate spectral data with computational tools (e.g., DFT for predicting NMR shifts) .
Advanced: What are the implications of the compound’s substitution pattern on its reactivity in peptide coupling or organocatalysis?
Answer:
The 3-carboxylic acid and 5-methoxycarbonyl groups create unique electronic and steric effects:
- Peptide coupling: The Boc group enhances solubility in non-polar solvents, but the methoxycarbonyl at C5 may reduce nucleophilicity at adjacent positions, necessitating stronger activating agents (e.g., HATU over EDCl) .
- Organocatalysis: The piperidine ring’s conformation (chair vs. boat) influences enantioselectivity. Computational modeling (e.g., Gaussian) predicts preferred transition states .
Case Study:
In aza-Michael additions, the 3-carboxylic acid can act as a hydrogen-bond donor, but steric bulk from the Boc group may limit substrate access .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Hazard Mitigation:
- Wear nitrile gloves and goggles due to skin/eye irritation risks (GHS H315/H319) .
- Use fume hoods to avoid inhalation of fine powders (H335) .
- Spill Management:
- Neutralize acidic residues with sodium bicarbonate before disposal .
- Collect contaminated solvents in designated halogenated waste containers .
- Storage:
- Keep at –20°C under desiccant to prevent Boc group hydrolysis .
Advanced: How does this compound compare structurally and functionally to analogs like 1-Boc-piperidine-4-carboxylic acid?
Answer:
Key Differences:
| Feature | Target Compound | 1-Boc-piperidine-4-carboxylic Acid |
|---|---|---|
| Substitution | 3-carboxylic acid, 5-methoxycarbonyl | 4-carboxylic acid |
| Steric Effects | Higher steric hindrance at C3 and C5 | Less hindered at C4 |
| Applications | Peptide backbone modification | Common intermediate in drug discovery |
| Reactivity | Reduced nucleophilicity at N | Higher N reactivity for alkylation |
| Functional Impact: | ||
| The 5-methoxycarbonyl group in the target compound enhances electrophilicity at C3, enabling selective amide bond formation . |
Advanced: What computational methods are recommended for predicting the compound’s behavior in biological systems?
Answer:
- Molecular Docking (AutoDock Vina): Screen against targets like GABA receptors (piperidine derivatives often modulate neurotransmission) .
- MD Simulations (GROMACS): Assess solvation dynamics and membrane permeability (logP ~1.5 predicted via ChemAxon) .
- QSAR Models: Correlate substituent effects (e.g., Boc vs. Fmoc) with bioavailability using descriptors like topological polar surface area (TPSA ≈ 75 Ų) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
